molecular formula C22H28O8 B12465008 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol

Cat. No.: B12465008
M. Wt: 420.5 g/mol
InChI Key: RAUGDYKZBGXCDC-UHFFFAOYSA-N
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Description

[25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20400?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-yl]methanol is a complex organic compound characterized by its unique tricyclic structure and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-yl]methanol typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of hydroxymethyl groups and ether linkages. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

[25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxymethyl groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert aldehyde or ketone groups back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

[25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and triggering specific biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-yl]methanol lies in its specific combination of hydroxymethyl groups and ether linkages, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methanol

InChI

InChI=1S/C22H28O8/c23-15-17-1-3-19-21(13-17)29-11-7-26-8-12-30-22-14-18(16-24)2-4-20(22)28-10-6-25-5-9-27-19/h1-4,13-14,23-24H,5-12,15-16H2

InChI Key

RAUGDYKZBGXCDC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CO)OCCOCCOC3=C(C=CC(=C3)CO)OCCO1

Origin of Product

United States

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